molecular formula C7H17NO3 B2650007 2-{[2-(2-Methoxyethoxy)ethyl]amino}ethan-1-ol CAS No. 98433-85-3

2-{[2-(2-Methoxyethoxy)ethyl]amino}ethan-1-ol

Cat. No.: B2650007
CAS No.: 98433-85-3
M. Wt: 163.217
InChI Key: WQCCNFUBGKJNCU-UHFFFAOYSA-N
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Description

2-{[2-(2-Methoxyethoxy)ethyl]amino}ethan-1-ol is an organic compound with the molecular formula C7H17NO3. It is a clear, colorless to pale yellow liquid that is soluble in water and various organic solvents. This compound is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(2-Methoxyethoxy)ethyl]amino}ethan-1-ol typically involves the reaction of 2-(2-methoxyethoxy)ethanol with ethylene oxide in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then cooled, and the product is purified through distillation or other separation techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2-{[2-(2-Methoxyethoxy)ethyl]amino}ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[2-(2-Methoxyethoxy)ethyl]amino}ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[2-(2-Methoxyethoxy)ethyl]amino}ethan-1-ol involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in substitution reactions with electrophiles. It can also form hydrogen bonds with other molecules, influencing their reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[2-(2-Methoxyethoxy)ethyl]amino}ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its ability to act as both a nucleophile and a hydrogen bond donor makes it versatile in various chemical reactions and applications .

Properties

IUPAC Name

2-[2-(2-methoxyethoxy)ethylamino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO3/c1-10-6-7-11-5-3-8-2-4-9/h8-9H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQCCNFUBGKJNCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCNCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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